5-bromo-N-(naphthalen-2-yl)thiophene-2-carboxamide
CAS No.: 391224-08-1
Cat. No.: VC4370033
Molecular Formula: C15H10BrNOS
Molecular Weight: 332.22
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 391224-08-1 |
|---|---|
| Molecular Formula | C15H10BrNOS |
| Molecular Weight | 332.22 |
| IUPAC Name | 5-bromo-N-naphthalen-2-ylthiophene-2-carboxamide |
| Standard InChI | InChI=1S/C15H10BrNOS/c16-14-8-7-13(19-14)15(18)17-12-6-5-10-3-1-2-4-11(10)9-12/h1-9H,(H,17,18) |
| Standard InChI Key | NDELLDRERIUKOK-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=CC=C(S3)Br |
Introduction
Chemical Identification and Structural Features
5-Bromo-N-(naphthalen-2-yl)thiophene-2-carboxamide is characterized by the molecular formula C₁₅H₁₀BrNOS and a molecular weight of 332.22 g/mol. The compound integrates a brominated thiophene ring linked to a naphthalene system via a carboxamide bridge, creating a planar structure conducive to π-π stacking interactions. Comparative analysis with analogues like N-(5-bromopyridin-2-yl)naphthalene-2-carboxamide (PubChem CID 792421) reveals that the thiophene moiety enhances electron delocalization, potentially influencing reactivity and biological target affinity .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| CAS No. | 391224-08-1 |
| Molecular Formula | C₁₅H₁₀BrNOS |
| Molecular Weight | 332.22 g/mol |
| Density | Not reported |
| Melting Point | Not reported |
Synthesis and Optimization
The synthesis typically involves a condensation reaction between 5-bromothiophene-2-carboxylic acid and 2-aminonaphthalene under reflux conditions. Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are employed to enhance reaction efficiency, with yields optimized to ~60–75%. Critical steps include:
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Activation of the carboxylic acid using coupling agents like HATU or EDCl.
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Nucleophilic attack by the naphthalen-2-amine group on the activated carbonyl.
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Purification via column chromatography or recrystallization from ethanol/water mixtures .
Table 2: Representative Synthesis Conditions
| Parameter | Condition |
|---|---|
| Solvent | DCM or DMF |
| Temperature | Reflux (40–80°C) |
| Reaction Time | 12–24 hours |
| Yield | 60–75% |
Spectroscopic Characterization
Structural confirmation relies on advanced spectroscopic techniques:
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¹H NMR: Signals at δ 7.2–8.5 ppm correspond to aromatic protons from the naphthalene and thiophene rings. The amide NH proton appears as a singlet near δ 10.1 ppm .
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IR Spectroscopy: Stretching vibrations at 1,650 cm⁻¹ (C=O amide), 1,540 cm⁻¹ (N-H bend), and 610 cm⁻¹ (C-Br) confirm functional groups.
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Mass Spectrometry: HR-MS shows a molecular ion peak at m/z 332.02 (calculated for C₁₅H₁₀BrNOS⁺) .
Stability and Physicochemical Properties
The compound exhibits moderate stability under ambient conditions but degrades upon prolonged exposure to UV light or moisture. Storage recommendations include inert atmospheres at –20°C. Solubility data indicate moderate dissolution in DMSO (25 mg/mL) and DMF (18 mg/mL), with negligible solubility in water.
Table 3: Stability Parameters
| Condition | Stability |
|---|---|
| Light Exposure | Degrades >48 hours |
| Moisture | Hydrolyzes slowly |
| Temperature (25°C) | Stable ≤1 month |
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